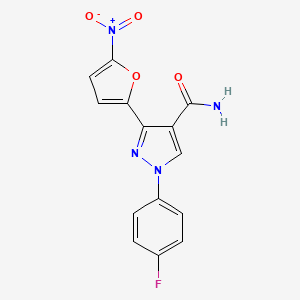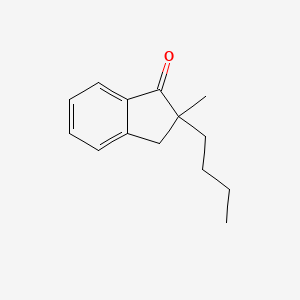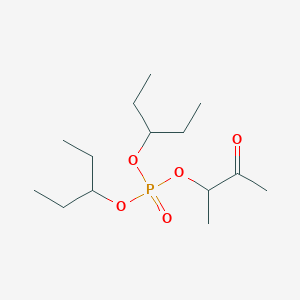![molecular formula C15H19N3O2 B14595484 1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole CAS No. 61055-75-2](/img/structure/B14595484.png)
1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is characterized by the presence of a nitrophenyl group attached to a hexyl chain, which is further connected to an imidazole ring. Imidazole derivatives are known for their wide range of biological and chemical properties, making them valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain can be synthesized through a series of reactions starting from commercially available precursors. For example, the hexyl chain can be prepared by the reduction of a corresponding hexyl halide using a suitable reducing agent.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a nitrophenyl halide with the hexyl chain in the presence of a base.
Formation of the Imidazole Ring: The final step involves the cyclization of the intermediate compound to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild temperatures.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The nitrophenyl group and imidazole ring play crucial roles in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Nitrophenyl)ethyl]-1H-imidazole
- 1-[2-(4-Nitrophenyl)propyl]-1H-imidazole
- 1-[2-(4-Nitrophenyl)butyl]-1H-imidazole
Uniqueness
1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole is unique due to its specific hexyl chain length, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the nitrophenyl group also contributes to its distinct characteristics compared to other imidazole derivatives .
Properties
CAS No. |
61055-75-2 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-[2-(4-nitrophenyl)hexyl]imidazole |
InChI |
InChI=1S/C15H19N3O2/c1-2-3-4-14(11-17-10-9-16-12-17)13-5-7-15(8-6-13)18(19)20/h5-10,12,14H,2-4,11H2,1H3 |
InChI Key |
MMOYJTMINLFSLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


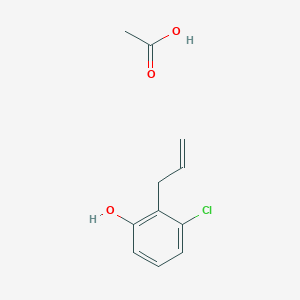
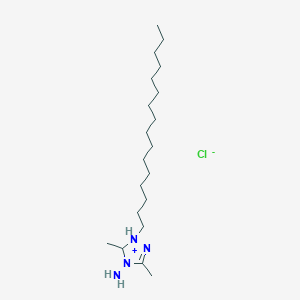
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14595424.png)

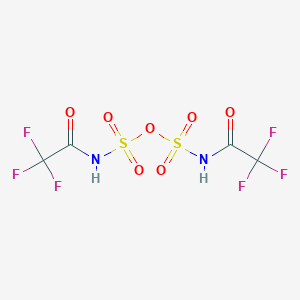

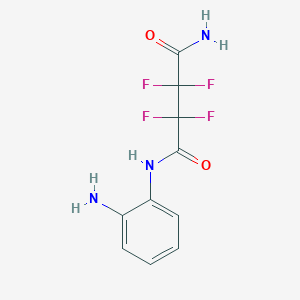

![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)
